Cas no 2680721-71-3 (benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate)

Benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a tetrafluoroethyl group, which enhances lipophilicity and metabolic stability, and a carbamate moiety that can serve as a versatile synthetic intermediate. The compound’s fluorinated pyridine core offers unique electronic properties, making it valuable for designing bioactive molecules. Its well-defined reactivity allows for selective modifications, facilitating the development of targeted compounds. This product is suited for use in medicinal chemistry, particularly in the exploration of fluorinated analogs with improved pharmacokinetic profiles. High purity and consistent quality ensure reliable performance in synthetic applications.
benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate structure
2680721-71-3 structure
Product name:benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate
CAS No:2680721-71-3
MF:C15H12F4N2O2
Molecular Weight:328.261597633362
CID:5622999
PubChem ID:165931044

benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-[3-(1,2,2,2-tetrafluoroethyl)pyridin-2-yl]carbamate
    • 2680721-71-3
    • EN300-28295188
    • benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate
    • インチ: 1S/C15H12F4N2O2/c16-12(15(17,18)19)11-7-4-8-20-13(11)21-14(22)23-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,20,21,22)
    • InChIKey: LENRCTSWUDNPDY-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)C1=CC=CN=C1NC(=O)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 328.08349028g/mol
  • 同位素质量: 328.08349028g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 386
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.2Ų
  • XLogP3: 3.6

benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28295188-0.05g
benzyl N-[3-(1,2,2,2-tetrafluoroethyl)pyridin-2-yl]carbamate
2680721-71-3
0.05g
$1080.0 2023-09-07
Enamine
EN300-28295188-1.0g
benzyl N-[3-(1,2,2,2-tetrafluoroethyl)pyridin-2-yl]carbamate
2680721-71-3
1g
$1286.0 2023-05-24
Enamine
EN300-28295188-5.0g
benzyl N-[3-(1,2,2,2-tetrafluoroethyl)pyridin-2-yl]carbamate
2680721-71-3
5g
$3728.0 2023-05-24
Enamine
EN300-28295188-0.1g
benzyl N-[3-(1,2,2,2-tetrafluoroethyl)pyridin-2-yl]carbamate
2680721-71-3
0.1g
$1131.0 2023-09-07
Enamine
EN300-28295188-10g
benzyl N-[3-(1,2,2,2-tetrafluoroethyl)pyridin-2-yl]carbamate
2680721-71-3
10g
$5528.0 2023-09-07
Enamine
EN300-28295188-0.25g
benzyl N-[3-(1,2,2,2-tetrafluoroethyl)pyridin-2-yl]carbamate
2680721-71-3
0.25g
$1183.0 2023-09-07
Enamine
EN300-28295188-10.0g
benzyl N-[3-(1,2,2,2-tetrafluoroethyl)pyridin-2-yl]carbamate
2680721-71-3
10g
$5528.0 2023-05-24
Enamine
EN300-28295188-2.5g
benzyl N-[3-(1,2,2,2-tetrafluoroethyl)pyridin-2-yl]carbamate
2680721-71-3
2.5g
$2520.0 2023-09-07
Enamine
EN300-28295188-0.5g
benzyl N-[3-(1,2,2,2-tetrafluoroethyl)pyridin-2-yl]carbamate
2680721-71-3
0.5g
$1234.0 2023-09-07
Enamine
EN300-28295188-1g
benzyl N-[3-(1,2,2,2-tetrafluoroethyl)pyridin-2-yl]carbamate
2680721-71-3
1g
$1286.0 2023-09-07

benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate 関連文献

benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamateに関する追加情報

Benzyl N-3-(1,2,2,2-Tetrafluoroethyl)Pyridin-2-Ylcarbamate: A Comprehensive Overview

Benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate (CAS No: 26807-21-71) is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a benzyl group with a pyridine ring substituted at the 3-position by a tetrafluoroethyl group and at the 2-position by a carbamate moiety. The tetrafluoroethyl group introduces interesting electronic and steric properties, making this compound a valuable tool in various research and industrial applications.

Recent studies have highlighted the potential of benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate in drug discovery and agrochemical development. Its ability to modulate biological systems through specific interactions with proteins and enzymes has been extensively explored. For instance, researchers have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, making it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders.

The synthesis of benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the preparation of the pyridine derivative with the tetrafluoroethyl substituent and subsequent coupling with the benzyl carbamate group. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling have been employed to optimize this process, leading to more efficient and environmentally friendly production methods.

In terms of applications, benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate has shown remarkable versatility. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic benefits. Additionally, its unique electronic properties make it an attractive candidate for use in organic electronics and optoelectronic devices. Recent research has focused on its role as a building block for constructing advanced materials with tailored functionalities.

The environmental impact of benzyl N-3-(1,2,2,2-tetrafluoroethyl)pyridin-2-ylcarbamate has also been a topic of interest. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further investigations are required to fully understand its long-term effects on ecosystems and human health.

Looking ahead, the development of novel derivatives of benzyl N-3-(1,2,2,

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